

# IUPAC name for 2-(2-Bromophenyl)succinic acid.

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)succinic acid

Cat. No.: B1373404

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An In-Depth Technical Guide on **2-(2-Bromophenyl)succinic Acid**: Nomenclature, Properties, and Applications

## Abstract

This technical guide provides a comprehensive analysis of **2-(2-bromophenyl)succinic acid**, a molecule of significant interest in pharmaceutical and materials science research. The primary focus is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, which is correctly stated as 2-(2-bromophenyl)butanedioic acid[1][2]. This document elucidates the fundamental IUPAC nomenclature rules governing this assignment, including the prioritization of functional groups and the numbering of the parent chain. Furthermore, this guide synthesizes key physicochemical data, discusses its applications as a versatile synthetic intermediate, and presents an exemplary analytical workflow relevant to its characterization. This content is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

## Part 1: Deconstruction of IUPAC Nomenclature

The systematic name of a chemical compound is its unique identifier, ensuring unambiguous communication in scientific and regulatory contexts. The common name "**2-(2-Bromophenyl)succinic acid**" is widely used but derives from the trivial name "succinic acid." The official IUPAC name is determined by a hierarchical set of rules.

## Identifying the Principal Functional Group and Parent Chain

The structure contains two carboxylic acid (-COOH) groups. According to IUPAC priority rules, carboxylic acids are among the highest-priority functional groups, and they determine the suffix of the name[3][4][5].

- Principal Functional Groups: Two carboxylic acid groups.
- Parent Chain: The longest continuous carbon chain containing these principal functional groups must be identified[6][7]. In this case, the chain consists of four carbon atoms, including the two carboxyl carbons. The alkane name for a four-carbon chain is "butane."
- Parent Name: Because there are two carboxylic acid groups, the suffix "-oic acid" is modified to "-dioic acid." Therefore, the parent name is butanedioic acid[8][9][10]. This is the systematic IUPAC name for succinic acid[8][9].

## Numbering the Parent Chain

The butanedioic acid chain is numbered from 1 to 4, starting from one carboxyl carbon to the other, to assign the lowest possible locants (positions) to the substituents[11][12].

- Chain: HOOC-CH-CH<sub>2</sub>-COOH
- Numbering: C1(OOH)-C2(H)-C3(H<sub>2</sub>)-C4(OOH)

The substituent is located on the second carbon of this chain.

## Naming the Substituent

The substituent attached to the C2 position is a phenyl group that is itself substituted with a bromine atom.

- Base Substituent: Phenyl group.
- Secondary Substituent: A bromine (Bromo) group.
- Position: The bromine is on the second carbon of the phenyl ring, relative to its point of attachment to the parent chain. This is designated by the locant '2-'.

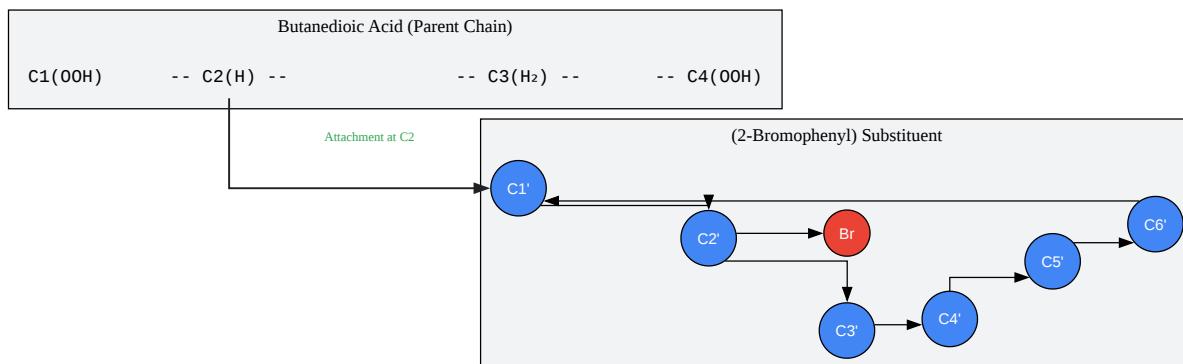
- Full Substituent Name: (2-Bromophenyl). Parentheses are used because it is a complex substituent.

## Assembling the Full IUPAC Name

Combining the components yields the definitive IUPAC name.

- Locant of Substituent: 2-
- Substituent Name: (2-Bromophenyl)
- Parent Name: butanedioic acid

Final IUPAC Name: 2-(2-bromophenyl)butanedioic acid[1][2][13].



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*IUPAC naming structure for 2-(2-bromophenyl)butanedioic acid.*

## Part 2: Physicochemical Properties and Identifiers

A summary of key identifiers and computed properties for 2-(2-bromophenyl)butanedioic acid is essential for laboratory use, procurement, and regulatory documentation.

Property	Value	Source
IUPAC Name	2-(2-bromophenyl)butanedioic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	20608-82-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[14]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[14]</a>
Molecular Weight	273.08 g/mol	<a href="#">[2]</a> <a href="#">[14]</a>
PubChem CID	53407298	<a href="#">[1]</a>
InChI Key	ZYVUHPNGZXZEFZ-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br	<a href="#">[1]</a>
MDL Number	MFCD06658382	<a href="#">[14]</a>

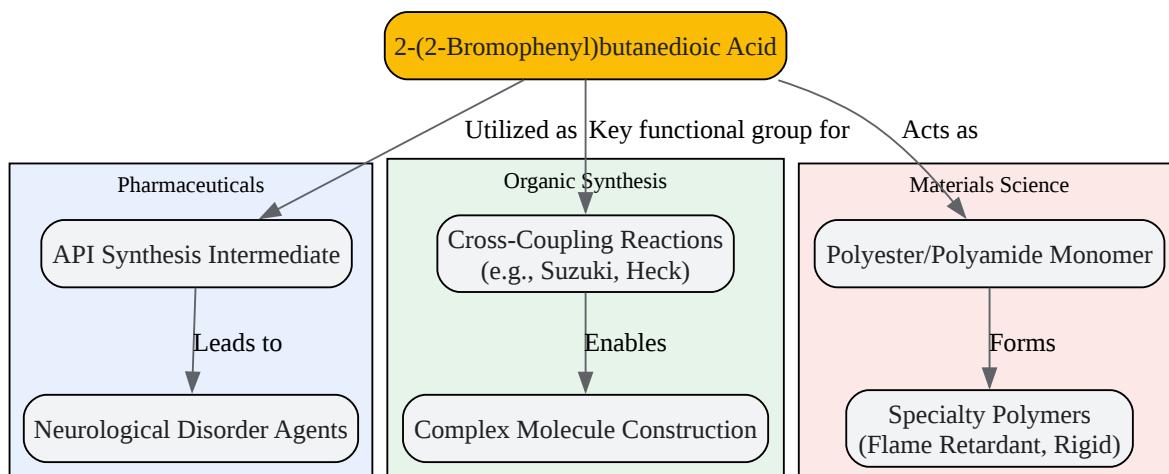
## Part 3: Applications in Research and Development

2-(2-Bromophenyl)butanedioic acid is not an end-product but a valuable intermediate. Its bifunctional nature—a dicarboxylic acid for amide/ester formation and a bromophenyl group for cross-coupling reactions—makes it a versatile building block.

- **Pharmaceutical Synthesis:** This compound serves as an intermediate in the synthesis of various pharmaceutical agents.[\[1\]](#) The succinic acid moiety can improve the aqueous solubility and salt-forming capabilities of a drug candidate, while the bromophenyl group acts as a handle for introducing further molecular complexity, often enhancing target binding or modifying pharmacokinetic properties. It is particularly noted for its use in developing agents for neurological disorders.[\[1\]](#) Similar structures, like 2-(3-Bromophenyl)succinic acid, are used to develop anti-inflammatory and anticancer drugs.[\[15\]](#)
- **Organic Synthesis:** It is employed in the preparation of more complex molecules where specific stereochemistry and functionality are required.[\[1\]](#) The bromine atom can be readily

substituted or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

- Materials Science: The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides. The presence of the bulky, halogenated phenyl group can impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and flame retardancy.[1]



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*Key application areas for 2-(2-bromophenyl)butanedioic acid.*

## Part 4: Exemplary Experimental Protocol: Purity Assessment by HPLC

Verifying the purity of a synthetic intermediate is a critical, self-validating step in any research pipeline. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The protocol below is a representative method.

### Objective

To determine the purity of a sample of 2-(2-bromophenyl)butanedioic acid using Reverse-Phase HPLC with UV detection.

## Materials and Reagents

- Sample of 2-(2-bromophenyl)butanedioic acid
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Volumetric flasks, pipettes, vials

## Methodology

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% TFA in Water.
  - Mobile Phase B: 0.1% TFA in Acetonitrile.
  - Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
- Standard Preparation:
  - Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.
  - Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.5 mg/mL.
  - Prepare a working standard of ~50 µg/mL by diluting the stock solution.
- HPLC System and Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Flow Rate: 1.0 mL/min.

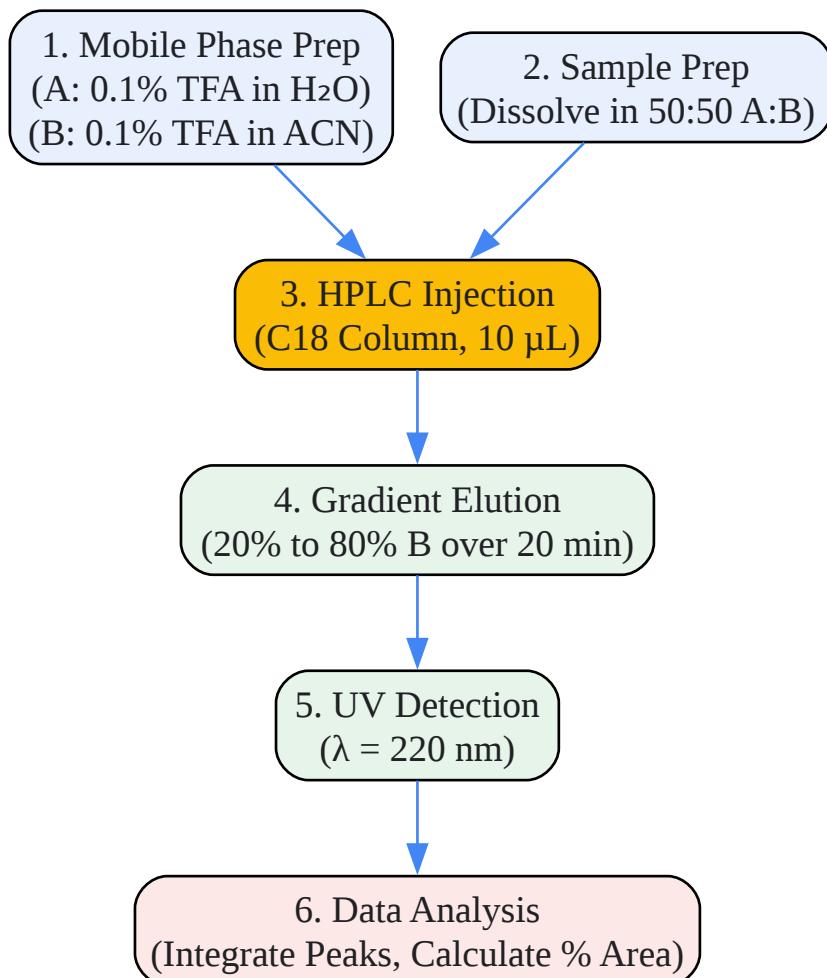
- Injection Volume: 10  $\mu\text{L}$ .
- UV Detector Wavelength: 220 nm (based on typical absorbance for a phenyl ring).
- Column Temperature: 30 °C.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	20
20.0	80
22.0	80
22.1	20

| 25.0 | 20 |

- Data Analysis:

- Integrate the peak area of the chromatogram.
- Calculate purity as:  $(\% \text{ Purity}) = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ .



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*Workflow for HPLC purity analysis.*

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